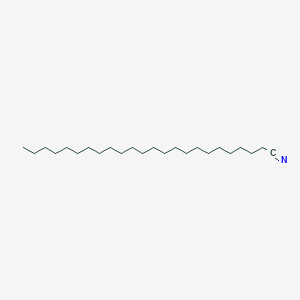
Ethyl-oxo-phenylmethoxyphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-phosphinic acid benzyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both ethyl and benzyl ester groups attached to a phosphinic acid moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .
Industrial Production Methods
Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Ethyl-phosphinic acid benzyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylphosphinic acid benzyl ester
- Phenylphosphinic acid benzyl ester
- Ethylphosphonic acid benzyl ester
Uniqueness
Ethyl-phosphinic acid benzyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Conclusion
Ethyl-phosphinic acid benzyl ester is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of more complex organophosphorus compounds.
Propriétés
Formule moléculaire |
C9H12O2P+ |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
ethyl-oxo-phenylmethoxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 |
Clé InChI |
UDFALHRNWUPGIQ-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)



![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)






![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
